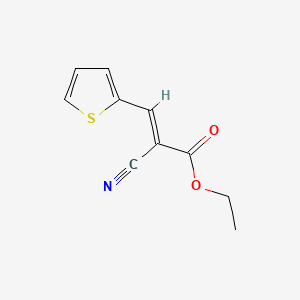

ethyl 2-cyano-3-(2-thienyl)acrylate

描述

Significance within the Class of Cyanoacrylate Derivatives

Cyanoacrylate derivatives are widely recognized for their role as monomers in the production of adhesives and various polymeric materials. nih.govnih.gov Beyond their use in polymerization, they are valuable as intermediate precursors for the synthesis of diverse heterocyclic compounds and as nitrile-activated species in bioreduction reactions. nih.goviucr.org

The inclusion of the thiophene (B33073) ring in the structure of ethyl 2-cyano-3-(2-thienyl)acrylate is particularly noteworthy. Thiophene and its derivatives are known for high charge mobility, which makes them excellent components in materials designed for organic electronics. nih.gov In the context of cyanoacrylates, the thiophene group often serves as a π-bridge within a donor-π–acceptor architecture, a common design for functional organic molecules. nih.gov This structural feature is crucial for enhancing properties like light absorbance. nih.gov The planarity of the thiophene-based cyanoacrylate system, with the exception of the ethyl group, is a key characteristic that influences its electronic properties and intermolecular interactions. nih.goviucr.org

Overview of Key Research Trajectories and Applications

Research into this compound and related compounds has followed several key trajectories, primarily leveraging their unique electronic and optical properties.

Organic Dye-Sensitized Solar Cells (DSSCs): A significant area of application for thiophene-based cyanoacrylates is in the field of photovoltaics, specifically as components of organic dye-sensitized solar cells. nih.gov In these devices, cyanoacrylic acid is frequently used as an electron acceptor. The thiophene unit acts as a π-bridge, facilitating charge transfer and improving the light-harvesting capabilities of the dye. nih.gov Understanding the precise structure of these thiophene-based acrylate (B77674) subunits is essential for designing more efficient solar cells. nih.gov

Precursors for Advanced Materials: These compounds are valuable as intermediates in organic synthesis. nih.gov Their reactive nature allows for their use in creating more complex molecules, including various heterocyclic derivatives and materials for photovoltaic applications. nih.govnih.gov

Chemosensors: While research on this compound as a sensor is specific, the broader class of cyanoacrylates has been investigated for sensing applications. nih.gov For instance, a related compound, ethyl-2-cyano-3-(naphthalene-1-yl)acrylate, has been demonstrated as a fluorescent chemodosimeter for detecting hydrazine (B178648). rsc.org This suggests a potential, though less explored, avenue for research into the sensing capabilities of thiophene-containing analogues.

The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₀H₉NO₂S |

| Molecular Weight | 207.249 g/mol |

| CAS Number | 31330-51-5 |

| Appearance | Solid |

| Melting Point | 371–372 K |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-cyano-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULXBTAXOUSEDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274627 | |

| Record name | Ethyl 2-cyano-3-(2-thienyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31330-51-5 | |

| Record name | Ethyl 2-cyano-3-(2-thienyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31330-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-3-(2-thienyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Cyano 3 2 Thienyl Acrylate

Knoevenagel Condensation: Mechanistic and Catalytic Considerations

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. sigmaaldrich.comresearchgate.net It involves the reaction of a carbonyl compound, in this case, an aldehyde or ketone, with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgthermofisher.cn The reaction proceeds through a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step, ultimately yielding an α,β-unsaturated product. sigmaaldrich.comslideshare.net

In the synthesis of ethyl 2-cyano-3-(2-thienyl)acrylate, the Knoevenagel condensation brings together thiophene-2-carboxaldehyde and ethyl cyanoacetate (B8463686). nih.govnih.gov The mechanism involves the deprotonation of the α-carbon of ethyl cyanoacetate by a basic catalyst to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final product, this compound. jmcs.org.mx The use of a weak base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org

Various catalysts have been explored for the Knoevenagel condensation. While traditional catalysts include primary and secondary amines and their salts like piperidine (B6355638), modern methodologies have introduced a range of more efficient and environmentally benign catalysts. nih.govwikipedia.orgjmcs.org.mx These include ionic liquids, solid-supported catalysts, and nano-catalysts, which can offer advantages such as higher yields, shorter reaction times, and easier separation and recycling. jmcs.org.mxresearchgate.netoiccpress.com For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) and N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) with 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective. jmcs.org.mxrsc.org

Optimization of Reaction Conditions

The efficiency of the Knoevenagel condensation for synthesizing this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

The selection of the catalyst is paramount. While piperidine is commonly used, other bases such as sodium ethoxide have been investigated. nih.govresearchgate.net In some cases, sodium ethoxide has demonstrated superior efficacy compared to other bases like pyridine, n-butyl amine, and triethylamine, leading to higher yields. researchgate.net The concentration of the catalyst can also be a critical factor.

The solvent system plays a significant role. Ethanol (B145695) is a frequently used solvent for this reaction. nih.gov However, greener alternatives like water are also being explored, sometimes in conjunction with specific catalysts like poly(4-vinylpyridine) (P4VP) supported on Al2O3-SiO2. researchgate.net The use of solvent-free conditions has also been reported, offering a more environmentally friendly approach. sigmaaldrich.com

Temperature and reaction time are interdependent variables. Reactions are often carried out at room temperature or under reflux. nih.govprepchem.com For instance, one procedure involves stirring the reactants in ethanol for three hours. nih.gov Another method utilizes refluxing in ethanol for four hours. prepchem.com Optimization aims to find the balance that maximizes yield while minimizing reaction time and energy consumption. Microwave irradiation has also been employed to enhance reaction rates. postech.ac.kr

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| Piperidine | Ethanol | Room Temp. | 3 hours | - | nih.gov |

| Ammonium (B1175870) Acetate | Ethanol | Reflux | 4 hours | - | prepchem.com |

| Sodium Ethoxide | Ethanol | Reflux | - | High (94-96%) | researchgate.net |

| P4VP/Al2O3-SiO2 | Water | Reflux | 30 min | 98% | researchgate.net |

| Note: Yields reported for analogous reactions with different aldehydes. |

Precursor Chemistry: Thiophene-2-carboxaldehyde and Ethyl Cyanoacetate

The successful synthesis of this compound relies on the availability and purity of its precursors: thiophene-2-carboxaldehyde and ethyl cyanoacetate. nih.govnih.gov

Thiophene-2-carboxaldehyde is a key aromatic aldehyde used in this synthesis. thermofisher.com It can be prepared through various methods, including the reaction of thiophene (B33073) with dimethylformamide in the presence of phosphorus oxychloride. orgsyn.org It is commercially available with a purity of 98% or higher. thermofisher.com

Ethyl cyanoacetate is an active methylene compound crucial for the Knoevenagel condensation. researchgate.netresearchgate.net It is synthesized by the esterification of cyanoacetic acid with ethanol. researchgate.net This precursor is also widely available commercially. researchgate.net

Strategies for Derivatization and Analog Synthesis

The core structure of this compound can be modified to generate a library of derivatives and analogs with potentially enhanced or novel properties. These modifications can be broadly categorized into two main strategies: varying the aldehyde precursor and reacting the acrylate (B77674) moiety.

By replacing thiophene-2-carboxaldehyde with other aromatic or heterocyclic aldehydes, a wide range of analogs can be synthesized using the same Knoevenagel condensation methodology. For example, using substituted benzaldehydes, furan-2-carbaldehyde, or naphthaldehyde leads to the corresponding ethyl 2-cyano-3-(aryl/heteroaryl)acrylates. researchgate.netresearchgate.netrsc.org This approach allows for the systematic investigation of structure-activity relationships.

Furthermore, the acrylate portion of the molecule provides a handle for further chemical transformations. The cyano and ester groups are electron-withdrawing, making the double bond susceptible to nucleophilic addition reactions. These derivatives are also valuable intermediates for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net

| Aldehyde Precursor | Resulting Analog | Reference |

| 3-Methylthiophene-2-carboxaldehyde | Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate | nih.gov |

| Benzaldehyde | Ethyl (E)-2-cyano-3-phenylacrylate | researchgate.net |

| Furan-2-carbaldehyde | (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate | researchgate.net |

| 4-Hydroxybenzaldehyde | Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | prepchem.com |

| Naphthalene-1-carbaldehyde | Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate | rsc.org |

High Resolution Structural Elucidation and Conformational Analysis of Ethyl 2 Cyano 3 2 Thienyl Acrylate

Spectroscopic Characterization Techniques

Spectroscopic techniques provide fundamental insights into the molecular structure, bonding, and functional groups present in ethyl 2-cyano-3-(2-thienyl)acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure by probing the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides distinct signals for the ethyl, thienyl, and vinylic protons. A study using a 300 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) reported the following chemical shifts (δ) in parts per million (ppm): a triplet at 1.39 ppm corresponding to the methyl (–CH₃) protons, a quartet at 4.37 ppm for the methylene (B1212753) (–CH₂–) protons of the ethyl group, a triplet at 7.27 ppm for the H-4 proton of the thiophene (B33073) ring, a doublet at 7.85 ppm for the H-3 and H-5 protons of the thiophene ring, and a singlet at 8.38 ppm attributed to the vinylic proton (H-3). researchgate.net The coupling constant (J) for the ethyl group protons was found to be 7.12 Hz. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the proton data, identifying all unique carbon atoms in the molecule. In a 75 MHz experiment using CDCl₃, characteristic peaks were observed at 14.4 ppm (methyl carbon), 62.9 ppm (methylene carbon), 99.8 ppm (C-2, the α-carbon of the acrylate), and 116.1 ppm (nitrile carbon, –CN). researchgate.net The carbons of the thiophene ring resonate at 129.0 ppm (C-4), 135.5 ppm (C-5), and 136.5 ppm (C-2'). researchgate.net The vinylic carbon (C-3) and the carbonyl carbon (C-1) appear at 146.9 ppm and 162.9 ppm, respectively. researchgate.net

| ¹H NMR Data (CDCl₃, 300 MHz) | ¹³C NMR Data (CDCl₃, 75 MHz) | ||

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| 1.39 (t, J=7.12 Hz) | CH₂CH ₃ | 14.4 | CH₂C H₃ |

| 4.37 (q, J=7.12 Hz) | CH ₂CH₃ | 62.9 | C H₂CH₃ |

| 7.27 (t, J=4.44 Hz) | Thiophene H-4 | 99.8 | C-2 (α-carbon) |

| 7.85 (d, J=4.36 Hz) | Thiophene H-3, H-5 | 116.1 | CN |

| 8.38 (s) | Vinylic H-3 | 129.0 | Thiophene C-4 |

| 135.5 | Thiophene C-5 | ||

| 136.5 | Thiophene C-2' | ||

| 137.8 | Thiophene C-3' | ||

| 146.9 | C-3 (Vinylic) | ||

| 162.9 | C-1 (Carbonyl) |

Data sourced from ResearchGate. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the characteristic functional groups within the molecule based on their vibrational frequencies. For related (E)-ethyl-2-cyano-3-(aryl)acrylates, the IR spectra show strong absorption bands in the range of 1670-1680 cm⁻¹ which are characteristic of the carbonyl (C=O) group. researchgate.net Additionally, a sharp band corresponding to the nitrile (C≡N) group is typically observed between 2206 cm⁻¹ and 2211 cm⁻¹. researchgate.net These characteristic frequencies are indicative of the acrylate (B77674) and cyano moieties present in the title compound.

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Using positive-ion electrospray ionization mass spectrometry ((+)-ESIMS), this compound shows a prominent signal at a mass-to-charge ratio (m/z) of 230. researchgate.netnih.gov This peak corresponds to the sodium adduct of the molecule ([M+Na]⁺) and is observed as the base peak (100% relative abundance). researchgate.netnih.gov This technique is also valuable for characterizing related compounds and reaction products. researchgate.netrsc.org

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography provides precise three-dimensional information about the molecular arrangement in the solid state, including bond lengths, angles, and intermolecular interactions.

Molecular Conformation and Planarity

Crystal structure analysis reveals that the this compound molecule is nearly planar. nih.goviucr.org With the exception of the ethyl group, all non-hydrogen atoms lie almost in the same plane. nih.govnih.gov This planarity is a key feature of the molecular conformation. iucr.org The planarity of the conjugated system facilitates the formation of a weak intramolecular C5—H5⋯O2 interaction, which creates an S(6) ring motif. nih.goviucr.org

However, the ethyl fragment exhibits conformational flexibility and is situated out of the main molecular plane. nih.goviucr.orgiucr.org In some crystal structures, this fragment shows discrete disorder, where it occupies two different positions with an occupancy of 0.5 for each site. nih.goviucr.org The atoms of the disordered ethyl group are observed to lie on opposite sides of the molecular plane. nih.goviucr.org The molecule's conformation is similar to its furan (B31954) analogue, (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate, which also has a planar conformation with the ethyl group out of the plane. iucr.orgiucr.org

Polymorphism and Crystallographic Studies

This compound is known to exhibit polymorphism, meaning it can exist in more than one crystal form. researchgate.netnih.gov One study reported the synthesis and characterization of a new monoclinic polymorph with the space group C2/m. researchgate.netnih.gov The molecular conformations between this polymorph and a previously reported one are very similar, with the primary distinction being the presence of disorder in the ethyl group in one of the forms. nih.gov

In the crystal packing, molecules are organized into a three-dimensional array primarily through C—H⋯O and C—H⋯N hydrogen bonds. nih.goviucr.org These interactions link pairs of molecules to form inversion dimers, creating motifs designated as R₂²(10) and R₂²(14). nih.goviucr.org These dimers assemble into infinite chains that run along the direction. nih.goviucr.org These chains are further organized into sheets through van der Waals forces. nih.goviucr.org

| Crystallographic Data for a Polymorph of this compound | |

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₂S |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 16.923(3) |

| b (Å) | 6.9530(10) |

| c (Å) | 9.6844(15) |

| α (°) | 90 |

| β (°) | 108.613(14) |

| γ (°) | 90 |

| Volume (ų) | 1079.3(3) |

| Z (formula units/cell) | 4 |

Data sourced from the Publications of the International Union of Crystallography. nih.gov

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Motifs

In the crystal structure of this compound, the primary intermolecular interactions are C—H⋯O and C—H⋯N hydrogen bonds. nih.goviucr.org These interactions lead to the formation of inversion dimers, which are characterized by specific graph-set motifs, namely R22(10) and R22(14). nih.goviucr.org These dimers further assemble into infinite chains that propagate along the nih.gov crystallographic direction. nih.goviucr.org

Specifically, C5—H5⋯O2i and C7—H7⋯O2i interactions connect pairs of inversion-related molecules, forming slabs of infinite chains. nih.gov These chains are further linked by weaker C9—H9⋯N2ii interactions along the a-axis. nih.gov An intramolecular C5—H5⋯O2 close contact is also observed, which results in an S(6) motif. nih.gov

A polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate also exhibits similar C—H⋯O and C—H⋯N interactions that generate centrosymmetric dimers. researchgate.netsigmaaldrich.com

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| C5—H5⋯O2 | 0.93 | 2.42 | 2.799 (3) | 104 |

| C7—H7⋯O2i | 0.93 | 2.55 | 3.363 (3) | 147 |

| C5—H5⋯O2i | 0.93 | 2.57 | 3.425 (3) | 153 |

| C9—H9⋯N2ii | 0.93 | 2.60 | 3.520 (4) | 172 |

| Symmetry codes: (i) −x + 1, −y + 1, −z; (ii) −x, −y + 1, −z. | ||||

| Data sourced from Castro Agudelo et al. (2017). nih.gov |

Van der Waals Interactions and Crystal Packing

The chains formed by hydrogen bonding are further organized into a three-dimensional structure through van der Waals forces. nih.gov Neighboring chains interact along the nih.gov direction, forming sheets in the (010) plane. nih.gov The final three-dimensional crystal structure is consolidated by weak dipolar interactions or van der Waals forces acting between these adjacent sheets in the direction. nih.gov In a polymorph of this compound, chains of molecules are also connected by van der Waals forces to form sheets. researchgate.net

Analysis of Conformational Disorder in Crystal Structures

A notable feature of the crystal structure of this compound is the presence of conformational disorder in the ethyl fragment. nih.goviucr.org While the majority of the non-hydrogen atoms in the molecule are nearly coplanar, the ethyl group exhibits more than one conformation. nih.goviucr.org

This disorder is described as a discrete disorder, where the ethyl moiety overlays in the same crystallographic site. nih.gov To accurately model this, the ethoxy oxygen and the α-carbon atoms of the ethyl group were assigned to two different crystallographic sites, each with an occupancy of 0.5. nih.goviucr.org This "split" fragment can be visualized as a reflection of two ethyl moieties on opposite sides of the mirror plane that contains the rest of the molecule. nih.gov The atoms of the disordered ethyl group lie at distances of 0.21(2) Å, 0.340(7) Å, and -1.010(10) Å from this plane. nih.gov

It is worth noting that a polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate has been identified which does not exhibit this disorder. researchgate.netsigmaaldrich.com Furthermore, the related molecule (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate, which has a furan ring instead of a thiophene ring, also does not show any molecular disorder. nih.gov

| Parameter | Value |

| Chemical formula | C₁₀H₉NO₂S |

| Molar mass | 207.25 g/mol |

| Crystal system, space group | Monoclinic, C2/c |

| a, b, c (Å) | 21.082 (4), 4.0411 (8), 24.310 (5) |

| β (°) | 108.95 (3) |

| V (ų) | 1959.0 (7) |

| Z | 8 |

| Calculated density (Mg m⁻³) | 1.404 |

| Absorption coefficient (mm⁻¹) | 0.29 |

| F(000) | 864 |

| Data sourced from Castro Agudelo et al. (2017). nih.gov |

Exploration of Chemical Reactivity and Transformation Pathways of Ethyl 2 Cyano 3 2 Thienyl Acrylate

Reactivity of the α,β-Unsaturated Ester System

The α,β-unsaturated ester system in ethyl 2-cyano-3-(2-thienyl)acrylate is a key determinant of its chemical reactivity, participating in both oxidation and reduction reactions. This system, characterized by a conjugated arrangement of a carbon-carbon double bond with a carbonyl group, is susceptible to various transformations.

Oxidation Reactions

The oxidation of the α,β-unsaturated system in acrylate (B77674) derivatives can be influenced by the specific oxidizing agent used. While direct oxidation of the double bond in this compound itself is not extensively detailed in the provided context, related studies on similar structures offer insights. For instance, the oxidation of pyrimidine (B1678525) thione derivatives, which can be synthesized from ethyl cyanoacetate (B8463686) (a precursor to the title compound), can lead to different products depending on the oxidizing agent employed. researchgate.net The development of organoselenium catalysts has shown promise for the oxidation of unsaturated aldehydes to carboxylic acids under mild conditions, suggesting a potential pathway for the transformation of related acrylates. maastrichtuniversity.nl

Reduction Reactions

The reduction of the α,β-unsaturated ester system is a more commonly explored transformation. The conjugated double bond is susceptible to reduction, which can be achieved using various reducing agents. These reactions can selectively target the carbon-carbon double bond or concurrently reduce the ester and cyano functionalities, depending on the reaction conditions and the reducing agent's nature. For example, cyclic voltammetric studies on a related pyrimidinethione compound revealed an irreversible reduction peak, indicating its electrochemical stability and redox behavior. researchgate.net Furthermore, cyanoacrylate derivatives are recognized as nitrile-activated precursors in bioreduction reactions. nih.goviucr.org

Reactivity of the Thiophene (B33073) Moiety in Coupling and Cyclization Reactions

The thiophene ring in this compound is a crucial site for a variety of coupling and cyclization reactions, enabling the synthesis of more complex molecular architectures.

The thiophene moiety can participate in various coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While specific examples for the title compound are not detailed, the general reactivity of thiophenes in such transformations is well-established. These reactions often involve transition-metal catalysis.

The thiophene ring, in conjunction with the acrylate side chain, provides a scaffold for intramolecular cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems. For example, research has shown that functionalized alkynes can undergo cyclization to form thiophene derivatives. nih.gov One such method involves the base-promoted formation of an alkynylcopper intermediate, which then undergoes a 5-endo-dig cyclization to yield the thiophene derivative. nih.gov Another pathway involves the NaH-induced ring opening of a 1,3-dithiolan-2-ylidene group to form a (Z)-1-en-4-yne-1-thiolate, which subsequently undergoes a 5-exo-dig cyclization and aromatization to produce 3-cyano-2-(vinylthio)thiophenes. nih.gov Radical cyclization is another documented method for creating cyclic structures from related unsaturated cyanoesters. orgsyn.org

Transformations Involving the Cyano Group

The cyano group (C≡N) in this compound is a versatile functional group that can undergo a range of chemical transformations, significantly expanding the synthetic utility of the parent molecule.

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride. Furthermore, the cyano group can participate in cycloaddition reactions and can be a precursor for the synthesis of various nitrogen-containing heterocycles. For instance, cyanoacrylate derivatives are described as valuable intermediates for the synthesis of heterocyclic compounds. nih.goviucr.org

Below is a table summarizing the key reactive sites and their potential transformations:

| Reactive Site | Reaction Type | Potential Products |

| α,β-Unsaturated Ester | Oxidation | Carboxylic acids or other oxygenated derivatives |

| Reduction | Saturated esters, alcohols | |

| Thiophene Moiety | Coupling Reactions | Biaryl compounds, functionalized thiophenes |

| Cyclization Reactions | Fused heterocyclic systems | |

| Cyano Group | Hydrolysis | Carboxylic acids, amides |

| Reduction | Primary amines | |

| Cycloaddition/Heterocycle Synthesis | Various nitrogen-containing heterocycles |

Advanced Computational and Theoretical Studies on Ethyl 2 Cyano 3 2 Thienyl Acrylate

Electronic Structure and Frontier Molecular Orbital Theory (HOMO/LUMO)

The electronic properties of ethyl 2-cyano-3-(2-thienyl)acrylate are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining the molecule's chemical reactivity and its optical and electronic characteristics. ossila.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's stability and its excitation energy. researchgate.net

In molecules similar to this compound, the HOMO is typically localized on the electron-rich thiophene (B33073) ring, while the LUMO is distributed over the electron-withdrawing cyanoacrylate portion. This spatial separation of the frontier orbitals is a key feature of donor-acceptor molecules and is fundamental to their properties. Theoretical calculations on related compounds have shown that the energy gap can be precisely calculated using various computational methods. researchgate.net For instance, a study on a similar compound calculated the HOMO-LUMO gap to be 4.105 eV using the DFT/B3LYP method. researchgate.net A smaller HOMO-LUMO gap generally suggests that less energy is required to excite an electron from the ground state, which can lead to enhanced reactivity and specific optical properties. researchgate.net

Calculated HOMO-LUMO Energies and Gap for a Structurally Similar Compound

| Theoretical Method | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap (eV) |

|---|---|---|---|

| DFT/B3LYP | -0.04712 | -0.19799 | 4.105 |

| DFT/PBEPBE | -0.07537 | -0.15974 | 2.295 |

| HF/3-21G | -0.09169 | -0.31379 | 8.340 |

| MP2/3-21G | -0.08263 | -0.30646 | 5.98 |

Data adapted from a theoretical study on a related compound. researchgate.net The values illustrate how different computational methods can be used to probe the electronic structure.

Density Functional Theory (DFT) Investigations

DFT methods, such as B3LYP combined with a 6-311G(d,p) basis set, are commonly employed to calculate a range of properties. materialsciencejournal.org These include the electronic structure (HOMO/LUMO energies), vibrational frequencies (IR spectra), and electronic absorption spectra (UV-Vis). materialsciencejournal.org For example, theoretical investigations on 2-cyano-3-(thiophen-2-yl)acrylic acid, a closely related molecule, used DFT to examine conformational and electronic properties for applications in dye-sensitized solar cells. researchgate.net These studies provide a foundational understanding of how structural modifications can tune the electronic and optical properties of the molecule. researchgate.net

Theoretical Insights into Optical and Photovoltaic Properties

The unique electronic structure of this compound, featuring a donor thiophene ring and an acceptor cyanoacrylate group, makes it a candidate for optical and photovoltaic applications. nih.gov Computational methods provide deep insights into these properties.

Absorption and Emission Characteristics

Time-dependent DFT (TD-DFT) is the primary computational method for predicting the absorption and emission characteristics of molecules like this compound. materialsciencejournal.orgrsc.org These calculations can determine the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f). researchgate.net The main electronic transition is typically a HOMO to LUMO transition, which corresponds to an intramolecular charge transfer (ICT) from the thiophene donor to the cyanoacrylate acceptor.

Theoretical studies on analogous systems have shown that the absorption maxima can be accurately predicted. materialsciencejournal.org For instance, in a study of a pyran derivative, the calculated λmax in the gas phase was 357.70 nm. materialsciencejournal.org The solvent environment can also be modeled, often revealing a shift in the absorption wavelength (solvatochromism). materialsciencejournal.org For a related compound, ethyl 2-cyano-3-(naphthalene-1-yl)acrylate, TD-DFT was used to understand its fluorescence "turn-off" response upon detecting hydrazine (B178648), confirming the power of these theoretical methods in explaining experimental observations. rsc.org

Theoretical Absorption Properties of a Related Compound in Different Media

| Medium | Calculated λmax (nm) | Nature of Transition |

|---|---|---|

| Gas Phase | 357.70 | HOMO -> LUMO |

| DMSO | 343.94 | HOMO -> LUMO |

Data adapted from a TD-DFT study on a related heterocyclic system, showing the effect of solvent on the primary electronic transition. materialsciencejournal.org

Charge Transfer Mechanisms

The efficiency of photovoltaic devices often depends on effective charge transfer within the molecular components. In this compound, the absorption of light promotes an electron from the HOMO (on the thiophene ring) to the LUMO (on the cyanoacrylate group). This intramolecular charge transfer is the foundational step for its potential use in applications like dye-sensitized solar cells. researchgate.net

Theoretical studies on similar sensitizers have analyzed the electron delocalization between the thiophene and cyanoacrylic acid moieties. researchgate.net This delocalization is key to understanding the stability and charge transfer efficiency. researchgate.net The process can be visualized through the electron density difference between the ground and excited states, which clearly shows the direction of charge migration upon photoexcitation. The general principle of electron flow from the HOMO of one molecule to the LUMO of another is a cornerstone of these mechanisms. ossila.com

Computational Analysis of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions. For the synthesis of this compound, which is often prepared via Knoevenagel condensation, computational analysis can map out the entire reaction pathway. researchgate.netresearchgate.net This involves identifying transition states and intermediates, and calculating the activation energies for each step.

A computational study on a similar reaction between 2-methoxyfuran (B1219529) and an electrophilic alkene using the Molecular Electron Density Theory (MEDT) framework revealed a complex, multi-step mechanism involving zwitterionic intermediates. mdpi.com This level of analysis showed that the actual reaction pathway was different from what had been previously assumed, highlighting the predictive power of computational methods. mdpi.com Such studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and can explain the stereoselectivity or regioselectivity of the products formed.

Molecular Docking and Cheminformatics Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule like this compound might interact with a biological target, such as a protein or DNA.

Studies on structurally related acrylate (B77674) compounds have successfully used molecular docking to explore their biological potential. researchgate.net For instance, a derivative was docked with DNA, and the calculations revealed a strong binding affinity with a free energy of -8.12 kcal/mol. researchgate.net The docking simulation suggested that the compound binds in the minor groove of the DNA, with the interaction being thermodynamically favorable. researchgate.net In other studies, various novel heterocyclic compounds derived from cyanoaceto-based precursors were virtually screened for their potency as antibacterial agents by docking them against a specific protein target. ekb.eg These cheminformatics approaches are crucial for prioritizing compounds for further experimental testing in drug development pipelines.

Molecular Docking Results for a Related Compound with DNA

| Parameter | Value |

|---|---|

| Binding Free Energy (kcal/mol) | -8.12 |

| Interaction Mode | Minor groove binding, electrostatic interactions |

Data from a molecular docking study of a related pyrimidine (B1678525) thione derivative with DNA, indicating a thermodynamically favorable binding process. researchgate.net

Applications in Advanced Materials Science and Engineering

Polymeric Materials and Adhesives

The reactivity of the acrylate (B77674) group in ethyl 2-cyano-3-(2-thienyl)acrylate is central to its application in polymer science. It serves as a monomer for synthesizing new polymeric materials and plays a role within the broader class of cyanoacrylate adhesives.

This compound is a vinyl monomer that can undergo polymerization to form poly(this compound). While the broader class of polyacrylates, such as poly(ethyl acrylate), are widely known, the incorporation of the thienyl and cyano groups imparts specific properties to the resulting polymer. wikipedia.org The synthesis of polymers from acrylate monomers can be achieved through various methods, including conventional free radical polymerization (FRP) and controlled radical polymerization (CRP) techniques like atom transfer radical polymerization (ATRP). ias.ac.in These methods allow for the creation of polymers with tailored molecular weights and architectures. ias.ac.inarkema.com The presence of the thiophene (B33073) ring in the polymer backbone is of particular interest for applications in electronics and photonics due to its inherent electronic properties.

This compound belongs to the family of cyanoacrylate esters, which are renowned for their use as instant adhesives. pcbiochemres.comwikipedia.org The polymerization mechanism is typically a rapid anionic chain-growth process. pcbiochemres.comraajournal.com This reaction is initiated by weak bases, such as moisture (water) present on the surface of the materials to be bonded. pcbiochemres.comnih.gov

The process begins when an initiator, like a hydroxyl anion from water, attacks the electron-deficient carbon-carbon double bond of the cyanoacrylate monomer. pcbiochemres.com This initiates the polymerization. The resulting carbanion is highly stabilized by resonance through the adjacent electron-withdrawing cyano (-CN) and ester (-COOR) groups. pcbiochemres.comraajournal.com This stabilized carbanion then rapidly adds to another monomer molecule, propagating the polymer chain. pcbiochemres.com This process continues, forming long, strong polymer chains that create a powerful adhesive bond between surfaces. pcbiochemres.comwikipedia.org The specific properties of adhesives based on this compound would be influenced by the thienyl group, potentially affecting bond strength, thermal stability, and adhesion to specific substrates.

Organic Electronic and Photovoltaic Devices

The electronic characteristics of this compound, derived from its donor-acceptor structure, make it a candidate for use in various organic electronic applications. It has been investigated as a component in solar cells, as an organic semiconductor, and as a building block for fluorescent materials.

In Dye-Sensitized Solar Cells (DSSCs), organic dyes are used to absorb sunlight and inject electrons into a semiconductor, typically titanium dioxide (TiO2), to generate electricity. nih.govicrc.ac.ir Molecules based on a 2-cyano-3-(thiophen-2-yl)acrylic acid (TCA) structure serve as effective sensitizers due to their donor-π-acceptor framework, where the cyanoacrylic acid group acts as an electron acceptor and anchoring group to the TiO2 surface. nih.govresearchgate.net

Research has explored a series of heterocyclic donor-acceptor systems based on thiophene and cyanoacrylic acid for use in DSSCs. nih.gov While devices using a dye directly analogous to this compound showed low power conversion efficiency (PCE), its structural motifs are crucial. For instance, a symmetrical molecule with a bithiophene structure demonstrated higher efficiency. nih.gov Significantly, when this bithiophene-based dye was used as a co-sensitizer with the standard N719 dye, the device's efficiency increased to 6.3%, surpassing the performance of a cell using only the N719 dye (5.75%). nih.gov This highlights the potential of thienyl-acrylate derivatives to enhance the performance of existing solar cell technologies by improving light absorption and charge transfer characteristics. nih.govresearchgate.net

Table 1: Photovoltaic Performance of a Thiophene-Based Dye in DSSCs

| Sensitizer/Co-sensitizer | PCE (%) |

|---|---|

| N719 Dye (Standard) | 5.75 |

| Bithiophene Dye + N719 | 6.30 |

Data sourced from a study on heterocyclic donor-acceptor systems for DSSCs. nih.gov

The performance of organic electronic devices is fundamentally linked to the electronic properties of the materials used. This compound and related compounds are investigated for their semiconducting properties. nih.gov Theoretical and experimental studies determine key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern charge injection and transport. nih.govvibgyorpublishers.org

Compounds containing the 2-cyano-3-(thiophen-2-yl)acrylate moiety are electrochemically active, with energy band gaps that can be tuned by modifying their chemical structure. nih.gov For a series of related thiophene-based dyes, the energy band gap was found to vary from 3.40 eV to as low as 1.58 eV. nih.gov This tunability is crucial for designing materials for specific optoelectronic applications, where controlling the band gap allows for the absorption and emission of light at desired wavelengths. The inherent semiconducting nature of these materials makes them suitable for integration into various devices beyond solar cells, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Derivatives of this compound are explored for their potential as fluorescent materials. Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The efficiency and color of this emission are determined by the molecule's electronic structure.

While direct data on the fluorescence of this compound is limited, related structures show significant promise. For example, ethyl 2-cyano-3-(naphthalene-1-yl)acrylate (ECNA), which replaces the thiophene ring with a naphthalene (B1677914) ring, exhibits bright fluorescence. rsc.org This fluorescence can be "turned off" in the presence of certain chemicals, making it a sensitive chemodosimeter. rsc.org Furthermore, other studies have synthesized novel acrylate dyes with aggregation-induced emission (AIE) properties for applications in bioimaging. nih.gov Research on borasiloxanes incorporating organic substituents has also reported strong solid-state fluorescence. researchgate.net These findings suggest that the ethyl acrylate framework combined with aromatic systems like thiophene is a promising scaffold for developing new fluorescent dyes and materials for use in sensors, imaging, and lighting technologies.

Chemical Sensing and Detection Systems

The unique electronic and structural characteristics of this compound and its analogs make them promising candidates for applications in chemical sensing and detection. The presence of the electron-withdrawing cyano and acrylate groups, combined with the electron-donating thiophene ring, creates a donor-π-acceptor system that is sensitive to changes in its chemical environment. This inherent sensitivity allows for the design of molecular probes that can detect specific analytes through observable changes in their optical properties.

Chemodosimeters are small molecules designed to undergo an irreversible chemical reaction with a specific analyte, resulting in a detectable signal. The ethyl acrylate scaffold is a versatile platform for creating such probes. A notable example, while not the thienyl variant itself, is ethyl-2-cyano-3-(naphthalene-1-yl)acrylate (ECNA), which has been developed as a chemodosimeter for the highly toxic compound hydrazine (B178648) hydrate. rsc.org

The design principle involves a reaction between the probe and the analyte that transforms the probe's molecular structure, thereby altering its photophysical properties. rsc.org In the case of ECNA, the hydrazine undergoes a cyclization reaction with the cyanoacrylate moiety. This reaction converts the linear, conjugated system of the ECNA molecule into a non-fluorescent pyrazolidinone derivative. This transformation is specific and irreversible, forming the basis of its function as a chemodosimeter. The simplicity and ease of synthesis of such cyanoacrylate-based probes make them cost-effective tools for environmental monitoring. rsc.org

The efficacy of many cyanoacrylate-based sensors lies in their fluorescence properties. These molecules often exhibit strong fluorescence due to their extended π-conjugation. The detection mechanism is frequently based on a "turn-off" response, where the interaction with the analyte quenches this native fluorescence. rsc.org

Following the example of the analogous ECNA probe, its bright fluorescence is significantly quenched upon reaction with hydrazine. rsc.org This quenching is accompanied by a noticeable blue shift in the emission spectrum. The mechanism for this change is the disruption of the molecule's conjugated system. The initial probe molecule has a planar structure that allows for efficient intramolecular charge transfer (ICT), leading to strong fluorescence. The chemical reaction with the analyte breaks this conjugation, inhibiting the ICT process and thus turning off the fluorescence. rsc.org This change is often dramatic enough to be observed by the naked eye under UV light, facilitating on-site and real-time detection. rsc.org

Research on the ECNA probe for hydrazine detection has demonstrated its high sensitivity and selectivity, with a very low limit of detection (LOD). rsc.org

Table 1: Performance of an Analogous Cyanoacrylate-Based Fluorescent Probe (ECNA) for Hydrazine Detection

| Parameter | Finding | Source |

|---|---|---|

| Detection Mechanism | Fluorescence 'turn-off' response | rsc.org |

| Analyte | Hydrazine Hydrate (Hz) | rsc.org |

| Binding Stoichiometry | 1:1 ECNA:Hz | rsc.org |

| Fluorescence Quenching | ~14-fold reduction | rsc.org |

| Emission Shift | ~20 nm blue shift | rsc.org |

| Limit of Detection (LOD) | 3.077 nM | rsc.org |

| Binding Constant (Kb) | 3.35 μM⁻¹ | rsc.org |

Building Block in Complex Organic Synthesis

This compound is a valuable and versatile building block in organic synthesis. Its structure contains multiple reactive sites: the activated carbon-carbon double bond, the nitrile group, and the ester functionality. This multifunctionality allows it to participate in a wide array of chemical transformations, making it a key intermediate for constructing more complex molecules. researchgate.netnih.gov The Knoevenagel condensation, the reaction typically used to form this compound, is a cornerstone of carbon-carbon bond formation in organic chemistry. jmcs.org.mxresearchgate.net

A primary application of this compound is in the synthesis of heterocyclic compounds. researchgate.netnih.gov The electron-deficient double bond makes it an excellent Michael acceptor, readily reacting with various nucleophiles to initiate cyclization cascades.

For instance, (E)-ethyl 3-aryl-2-cyanoacrylates, including the thiophene variant, can be reacted with ethyl glycinate (B8599266) hydrochloride in the presence of a base like DBU. semanticscholar.org This reaction proceeds through a series of steps to yield highly substituted furan-2,4-dicarboxylates. semanticscholar.org Similarly, these acrylate derivatives can undergo condensation reactions with thiourea (B124793) in the presence of an aromatic aldehyde to form pyrimidine (B1678525) thione derivatives, which are important heterocyclic scaffolds. researchgate.net The thiophene ring from the original acrylate is incorporated into the final heterocyclic structure, influencing its properties.

Table 2: Examples of Heterocyclic Synthesis from Aryl Cyanoacrylate Precursors

| Precursor(s) | Reagents | Resulting Heterocycle | Source |

|---|---|---|---|

| (E)-ethyl 3-aryl-2-cyanoacrylate, Ethyl glycinate hydrochloride | DBU, water, DMF | Polysubstituted furan-2,4-dicarboxylate | semanticscholar.org |

The heterocyclic derivatives synthesized from this compound are often intermediates for molecules with significant potential in medicinal chemistry and materials science. researchgate.netresearchgate.net The furan (B31954), pyrrole (B145914), and pyrimidine cores are prevalent in many biologically active compounds and pharmaceuticals. researchgate.netsemanticscholar.orgresearchgate.net

For example, the Knoevenagel condensation used to prepare the parent acrylate is also a key method for synthesizing coumarins, a class of compounds with important applications in pharmaceuticals and cosmetics. researchgate.netnih.gov The pyrrole and furan heterocycles, which can be synthesized from this building block, are also known to be part of various biologically active structures. researchgate.netnih.gov Therefore, this compound serves as a crucial starting material, providing a pathway to a diverse range of complex molecules that are candidates for further investigation as therapeutic agents or advanced functional materials. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₉NO₂S |

| Ethyl-2-cyano-3-(naphthalene-1-yl)acrylate (ECNA) | C₁₆H₁₃NO₂ |

| Hydrazine Hydrate | H₆N₂O |

| Furan-2,4-dicarboxylate | (Varies with substitution) |

| Pyrimidine thione | (Varies with substitution) |

| Ethyl glycinate hydrochloride | C₄H₁₀ClNO₂ |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ |

| Thiourea | CH₄N₂S |

| Coumarin | C₉H₆O₂ |

| Pyrrole | C₄H₅N |

Analytical Chemistry Applications of Thienylacrylate Scaffolds

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Thienylacrylate derivatives have emerged as highly effective matrices for MALDI mass spectrometry, a soft ionization technique crucial for the analysis of a wide range of molecules.

Development of Novel MALDI Matrices

A notable development in this area is the use of 2-cyano-3-(2-thienyl)acrylic acid (CTA), a compound closely related to ethyl 2-cyano-3-(2-thienyl)acrylate, as a novel MALDI matrix. researchgate.netnih.gov This synthetic, low-cost matrix has demonstrated significant advantages over conventional matrices. researchgate.net The design of new MALDI matrices is a critical area of research aimed at improving sensitivity and reducing interference in mass spectral analysis. mdpi.com For a compound to be an effective MALDI matrix, it must exhibit strong absorption at the laser's wavelength, typically in the UV range, and be stable under high vacuum conditions. nih.gov

Researchers have synthesized and characterized various novel matrices to understand the impact of different functional groups and substituents on ionization efficiency. mdpi.com The development of these matrices often involves Knoevenagel condensation, a standard reaction in organic synthesis. mdpi.com In the case of CTA, its development provides a significant advantage in the analysis of unknown samples by eliminating the ambiguity in selecting an appropriate matrix. researchgate.netnih.gov

Application in Broad Analyte Analysis

The 2-cyano-3-(2-thienyl)acrylic acid (CTA) matrix has proven to be remarkably versatile, enabling the analysis of a broad spectrum of analytes in the positive ion mode. researchgate.netnih.gov Research has shown its effectiveness for various classes of compounds, including lipids (like fatty acids), peptides, proteins, saccharides, natural products (such as iridoids), polyethylene (B3416737) glycols (PEGs), and organometallics. researchgate.netnih.gov

One of the significant achievements of using CTA as a matrix is overcoming the challenges associated with the analysis of high molecular mass PEGs, even at low concentrations. researchgate.netnih.gov Furthermore, both high molecular mass proteins and peptides have been successfully analyzed using this matrix. researchgate.netnih.gov The mass spectra obtained with CTA consistently show high signal-to-noise (S/N) ratios and excellent spectral resolutions when compared to conventional matrices like sinapinic acid (SA), 2,5-dihydroxybenzoic acid (DHB), dithranol (DT), and α-cyano-4-hydroxycinnamic acid (HCCA). researchgate.netnih.gov For peptide analysis, the performance of CTA is comparable to the well-established HCCA matrix. researchgate.netnih.gov

The versatility of CTA stems from its ability to act as a proton/cation or electron transfer matrix, depending on the physicochemical properties of the analyte. researchgate.netnih.gov This dual functionality allows it to be used as a common matrix for a majority of analyte classes, thereby simplifying the analytical workflow. researchgate.netnih.gov

| Analyte Class | Specific Examples | Key Findings with CTA Matrix |

| Lipids | Fatty acids | Successful analysis in positive ion mode. researchgate.netnih.gov |

| Peptides & Proteins | Lysozyme, BSA, Aminopeptidase N | High signal-to-noise ratios and spectral resolutions. researchgate.net |

| Polymers | Polyethylene Glycols (PEGs) | Overcame difficulties in analyzing high molecular mass PEGs. researchgate.netnih.gov |

| Natural Products | Iridoids | Effective analysis demonstrated. researchgate.netnih.gov |

| Organometallics | - | Successfully analyzed using CTA. researchgate.netnih.gov |

| Saccharides | - | Amenable to analysis with the CTA matrix. researchgate.netnih.gov |

Chromatographic Methodologies in Research (e.g., Thin-Layer Chromatography for reaction monitoring)

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in chemical research for purposes such as monitoring the progress of reactions. nih.govrsc.orgresearchgate.net In the synthesis of thienylacrylate derivatives, TLC plays a crucial role.

For the synthesis of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, the reaction progress is monitored using TLC plates coated with silica (B1680970) gel. nih.gov The synthesis involves the refluxing of a mixture of thiophene-2-carboxaldehyde, ethyl cyanoacetate (B8463686), and ammonium (B1175870) acetate (B1210297) in absolute ethanol (B145695). nih.gov By spotting the reaction mixture on a TLC plate at different time intervals and eluting with a suitable solvent, chemists can track the consumption of reactants and the formation of the product. nih.govrsc.org This allows for the determination of the reaction's completion, ensuring optimal yield and purity of the final product. nih.gov The use of TLC is a fundamental practice in organic synthesis to ensure the desired chemical transformation has occurred before proceeding with workup and purification. rsc.org

Future Perspectives and Emerging Research Avenues for Ethyl 2 Cyano 3 2 Thienyl Acrylate

The scientific intrigue surrounding ethyl 2-cyano-3-(2-thienyl)acrylate and its analogs stems from their versatile chemical nature, combining a reactive cyanoacrylate core with the unique electronic properties of the thiophene (B33073) ring. This structure serves as a valuable scaffold for creating a wide array of functional molecules and materials. Future research is poised to expand upon this foundation, venturing into more sophisticated synthetic strategies, advanced material design, in-depth computational analysis, and novel applications in the life sciences and technology.

常见问题

Basic Research Questions

Q. What synthetic protocols are recommended for ethyl 2-cyano-3-(2-thienyl)acrylate to ensure high yield and purity?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between ethyl cyanoacetate and 2-thiophenecarboxaldehyde under basic conditions (e.g., using piperidine or ammonium acetate as catalysts). Solvent selection (e.g., ethanol or toluene) and reflux temperature (~80–100°C) are critical for optimizing yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures high purity. Monitoring reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) is advised .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Peaks at δ ~1.3 ppm (triplet, CH3 of ethyl group), δ ~4.3 ppm (quartet, CH2 of ethyl ester), δ ~6.5–8.0 ppm (multiplet, thienyl protons), and δ ~8.3 ppm (singlet, acrylate β-H).

- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O).

- Mass Spectrometry : Molecular ion peak at m/z 219 (C10H9NO2S) and fragments corresponding to cyano and thienyl groups .

Q. What in vitro assays are suitable for evaluating the antioxidant activity of this compound?

- Methodological Answer : Common assays include:

- DPPH Radical Scavenging : Measure absorbance decay at 517 nm after adding the compound to DPPH solution.

- FRAP Assay : Monitor Fe³⁺ reduction to Fe²⁺ at 593 nm.

- ABTS⁺ Decolorization : Quantify reduction in absorbance at 734 nm. Use ascorbic acid or Trolox as standards and calculate IC50 values .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).

- Storage : Keep in airtight containers away from oxidizers and ignition sources.

- Spill Management : Absorb with inert material (e.g., sand) and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How can polymorphic contradictions in X-ray crystallographic analysis of this compound be resolved?

- Methodological Answer : Polymorph identification requires:

- Data Collection : High-resolution single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.

- Refinement : Use SHELXL for disorder modeling (e.g., thienyl ring orientation) and hydrogen bonding analysis. Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and validate with CCDC database entries .

Q. What challenges arise when using this compound as a MALDI matrix, and how can they be mitigated?

- Methodological Answer :

- Matrix Optimization : Adjust matrix-to-analyte ratio (e.g., 1:1 for lipids, 10:1 for peptides) to suppress background noise.

- Laser Energy : Optimize to prevent fragmentation (e.g., 30–40% intensity for a 337 nm nitrogen laser).

- Comparison : Benchmark against α-cyano-4-hydroxycinnamic acid (CHCA) for sensitivity in positive-ion mode .

Q. How do substituent variations on the thienyl group influence electronic and steric properties?

- Methodological Answer :

- Electronic Effects : Replace 2-thienyl with electron-withdrawing groups (e.g., nitro) to lower LUMO energy, enhancing reactivity. Hammett constants (σ) predict substituent impact on reaction rates.

- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) reduce planarity, observed via XRD (dihedral angles between acrylate and thienyl groups) .

Q. Can DFT calculations predict the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。